The compound "2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride" is not directly mentioned in the provided papers; however, the papers discuss related compounds with similar structural motifs and potential biological activities. The first paper describes the synthesis of an uncoupler designed to interact with neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), which are important in the functioning of the nervous system1. The second paper focuses on the synthesis and biological evaluation of derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid, which are compounds that have shown promise in pharmaceutical applications due to their cytotoxic and antioxidant properties2. These studies provide a foundation for understanding the potential applications of structurally related compounds, such as "2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride".
The applications of the compounds studied in the provided papers span across various fields, primarily in medicine and pharmacology. The first paper's compound, due to its interaction with nNOS and PSD-95, could be relevant in neurological research and the development of treatments for neurodegenerative diseases1. The second paper's compounds show cytotoxic activity against the HeLa cervical cancer cell line, indicating potential use in cancer therapy. Additionally, their antioxidant activity suggests applications in conditions where oxidative stress is a factor2. While "2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride" is not explicitly studied, the research on related compounds suggests that it could have similar applications in the medical field, particularly in the development of novel therapeutic agents.
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 217.65 g/mol. This compound is classified as an organic amine and is notable for its potential applications in medicinal chemistry and biological research. The compound's structure features a benzodioxole moiety, which is known for its interesting pharmacological properties.
The compound is cataloged under the CAS number 94158-14-2 and is recognized in various chemical databases such as PubChem and BenchChem. It is primarily classified under organic compounds, specifically as an amino alcohol derivative due to the presence of both an amino group and an alcohol functional group in its structure .
The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride typically follows a multi-step process:
The molecular structure of 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride participates in various chemical reactions typical for amines and alcohols:
These reactions are essential for its utility in synthesizing more complex organic molecules .
The mechanism of action for 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride has been explored primarily in biological contexts:
Research indicates that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression, specifically causing arrest at the S-phase and G2/M-phase. This suggests potential applications in cancer therapeutics.
Property | Value |
---|---|
Molecular Weight | 217.65 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in water |
Log S (Solubility) | -2.37 |
Number of Heavy Atoms | 14 |
Number of Aromatic Heavy Atoms | 6 |
Number of Rotatable Bonds | 3 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
These properties indicate that the compound is relatively soluble in aqueous environments, which is advantageous for biological applications .
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride has several notable applications:
The synthesis of 2-(benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride relies on strategic bond formation between the benzodioxole moiety and the aminoethanol unit. Modern approaches emphasize convergent synthesis, where the benzodioxole and ethanolamine fragments are prepared separately before coupling. This strategy minimizes yield losses in multi-step sequences by reducing linear dependencies [9]. A prominent route involves the bromination of sesamol (3,4-methylenedioxyphenol) to yield 5-bromobenzodioxole, followed by nucleophilic amination with 2-aminoethanol under palladium catalysis. This method achieves yields exceeding 75% under optimized conditions .
Protecting group strategies are critical when handling the amine functionality. Tert-butoxycarbonyl (Boc) protection of 2-aminoethanol prior to coupling prevents unwanted dialkylation. Subsequent acidic deprotection regenerates the primary amine, which is then protonated to form the hydrochloride salt. Alternative routes employ reductive amination between piperonylamine (benzodioxol-5-ylamine) and glycolaldehyde, utilizing sodium cyanoborohydride as the reducing agent. This one-pot method offers atom economy but requires meticulous pH control to suppress imine hydrolysis [6].
Table 1: Comparison of Synthetic Routes for 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol
Method | Key Steps | Yield (%) | Advantages |
---|---|---|---|
Bromination/Amination | Sesamol bromination → Pd-catalyzed amination | 75-82 | High regioselectivity, scalable |
Reductive Amination | Piperonylamine + glycolaldehyde + NaBH₃CN | 65-72 | Atom economical, fewer steps |
Direct Nucleophilic Substitution | 5-Fluorobenzodioxole + 2-aminoethanol | 55-60 | Simplicity, no metal catalyst required |
Recent advancements integrate automated iterative synthesis platforms. Systems like the radial synthesizer enable sequential bromination, amination, and salt formation within interconnected modules, reducing manual intervention and improving reproducibility. The ChemPU robotic platform has demonstrated feasibility for similar amino alcohol syntheses, achieving >85% yield with 0.05 mol% palladium loading through precise reagent addition and temperature control [6] [9].
The C–N bond formation between benzodioxole derivatives and aminoethanol hinges on sophisticated ligand design in palladium catalysis. BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) demonstrates exceptional efficacy for coupling aryl mesylates with aliphatic amines like 2-aminoethanol. Its ortho-methoxy groups enhance electron-donating capacity, facilitating oxidative addition of electron-rich benzodioxolyl mesylates – substrates traditionally resistant to amination. This system achieves >98% conversion at 1 mol% catalyst loading within 3 hours in tert-butanol at 110°C [8].
Table 2: Ligand Performance in Amination of Benzodioxol-5-yl Mesylate
Ligand | Pd Source | Base | Solvent | Conversion (%) | Selectivity (Mono:Di) |
---|---|---|---|---|---|
BrettPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | >98 | >97:3 |
XPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | <5 | N/A |
RuPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 35 | 80:20 |
Solvent engineering profoundly impacts reaction efficiency. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance the solubility of ionic intermediates but promote β-elimination side products in aminoethanol couplings. Tert-butanol emerges as an optimal compromise, solubilizing reactants while minimizing decomposition. Crucially, base selection dictates proton transfer kinetics. Potassium carbonate provides moderate basicity suitable for aryl mesylates, while stronger bases like sodium tert-butoxide accelerate reactions but risk ether cleavage in the benzodioxole ring [8].
A paradigm shift toward continuous flow systems addresses limitations of batch processes. Immobilizing BrettPhos-derived catalysts on silica supports enables fixed-bed flow reactors, where substrate solutions permeate through the catalyst bed. This configuration achieves near-quantitative conversion of 5-mesyloxybenzodioxole with 2-aminoethanol at residence times under 10 minutes, suppressing diarylation through precise stoichiometric control. The technique also facilitates catalyst recycling (>15 cycles without significant activity loss) and simplifies product isolation [9].
Salt formation is a thermodynamically driven two-step process: proton transfer in solution followed by crystallization. For 2-(benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride, achieving a stable crystalline form requires ΔpKa >3 between the aminoethanol (pKa ~9.5) and hydrochloric acid (pKa -7), ensuring complete protonation. Solvent selection must balance ion solvation and lattice energy – solvents with moderate polarity (dielectric constant ε=20-30) like ethanol/ethyl acetate mixtures optimally solvate ions while allowing crystal nucleation [3] [5].
Anti-solvent crystallization is the preferred technique. The free base is dissolved in ethanol at 50°C, followed by gradual addition of hydrochloric acid. After protonation, water or diethyl ether is introduced to reduce solubility, inducing crystallization. This method yields a hydrated polymorph with superior stability over anhydrous forms. Alternatively, reactive crystallization directly introduces hydrogen chloride gas into a cold (-10°C) ethyl acetate solution of the free base, producing micronized crystals with high bulk density ideal for tableting [3].
Solvent Systems for Crystallization:
Polymorph control is achieved through seeding. Introducing 0.01% w/w of Form II crystals during anti-solvent addition directs crystallization exclusively to this stable polymorph, verified by powder X-ray diffraction (characteristic peaks at 8.9°, 12.3°, 17.8° 2θ) and differential scanning calorimetry (endotherm at 194°C). Strict control of cooling rates (0.5°C/minute) prevents oiling out – a common failure mode attributed to the compound’s low glass transition temperature [3] [4]. The final hydrochloride salt typically exhibits ≥97% purity (HPLC), with residual solvents meeting ICH Q3C guidelines [4].
Scale-up of 2-(benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride synthesis confronts three critical bottlenecks: intermediate purification, exotherm management, and catalyst cost. The bromination step generates hydrogen bromide, necessitating continuous gas scrubbing at multi-kilogram scales to prevent equipment corrosion. Traditional batch quenching becomes inefficient; continuous extraction using inline mixers and centrifugal separators enables real-time HBr removal, maintaining reaction pH >5.0 to suppress dibromide formation [6] [8].
Exothermic hazards plague the amination step. The reaction enthalpy (-85 kJ/mol) causes rapid temperature spikes upon reagent mixing. Batch reactors risk thermal runaway above 100 kg scale. Flow chemistry circumvents this: by reacting 5-bromobenzodioxole and 2-aminoethanol in a tubular reactor (2 mL volume) at 130°C with 10-minute residence time, heat transfer is maximized via high surface-to-volume ratios. This setup maintains isothermal conditions (±2°C) even at 100 L/hour throughput [9].
Purification Challenges and Solutions:
Ligand decomposition presents economic hurdles. BrettPhos undergoes P-C bond cleavage above 110°C, requiring excess ligand (150 mol% relative to Pd) in large batches. Continuous ligand replenishment strategies mitigate this: injecting 0.05 vol% BrettPhos solution directly into the flow reactor maintains catalytic activity for >200 hours. Furthermore, cost modeling reveals that switching from mesylate to chloride coupling partners reduces raw material costs by 40%, though it necessitates higher catalyst loadings (2 mol% vs 0.5% for mesylates). Lifecycle assessments confirm that despite higher metal use, the chloride route reduces process mass intensity by 15% due to simplified waste treatment [8] [9].
Automated purification trains address final bottlenecks. Integrated crystallization-filtration-drying modules (e.g., CrystADC systems) produce pharmaceutical-grade hydrochloride salt with consistent particle size distribution (D90 <50 μm), eliminating manual handling. This automation reduces processing time by 60% compared to batch isolation while ensuring compliance with stringent regulatory specifications for genotoxic impurities and residual metals [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7